Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl-
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Overview
Description
Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- is a chemical compound belonging to the class of organosilicon compounds. It is characterized by a chain of five silicon atoms, each bonded to two methyl groups, with chlorine atoms attached to the terminal silicon atoms.
Preparation Methods
The synthesis of Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- typically involves a multi-step process. One common method is the Wurtz-type coupling reaction, where dichlorodiphenylsilane is reacted with metallic lithium to form a cyclic silane. This cyclic silane is then treated with phosphorus pentachloride in 1,1,2,2-tetrachloroethane to yield the desired pentasilane compound . The reaction conditions must be carefully controlled to ensure the formation of the correct product and to avoid side reactions.
Chemical Reactions Analysis
Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The silicon-silicon bonds can be oxidized to form siloxanes.
Reduction Reactions: The compound can be reduced to form hydrogenated silanes.
Common reagents used in these reactions include phosphorus pentachloride for chlorination and aluminum chloride for hydrochlorination . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- has several scientific research applications:
Materials Science: It is used in the synthesis of silicon-based materials with unique electronic and optical properties.
Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds.
Industry: It is used in the production of silicon-based polymers and resins.
Mechanism of Action
The mechanism of action of Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- involves the interaction of its silicon-silicon bonds with various reagents. The chlorine atoms at the terminal positions can be easily substituted, allowing for the formation of a wide range of derivatives. The silicon-silicon bonds provide a flexible backbone that can undergo various chemical transformations .
Comparison with Similar Compounds
Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- is unique due to its specific arrangement of silicon and chlorine atoms. Similar compounds include:
Decaphenylpentasilane: Differing in the presence of phenyl groups instead of methyl groups.
Hexamethylcyclotrisilane: A cyclic silane with three silicon atoms.
Octamethylcyclotetrasilane: A cyclic silane with four silicon atoms.
These compounds share some structural similarities but differ in their chemical properties and reactivity.
Properties
IUPAC Name |
bis[[chloro(dimethyl)silyl]-dimethylsilyl]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30Cl2Si5/c1-13(2,11)15(5,6)17(9,10)16(7,8)14(3,4)12/h1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWKBQVZBQTHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([Si](C)(C)[Si](C)(C)Cl)[Si](C)(C)[Si](C)(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30Cl2Si5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454066 |
Source
|
Record name | Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5586-42-5 |
Source
|
Record name | Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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